molecular formula C17H20N2O3S2 B6571612 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide CAS No. 946383-44-4

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide

Cat. No.: B6571612
CAS No.: 946383-44-4
M. Wt: 364.5 g/mol
InChI Key: CYVSTTIYXBKFQO-UHFFFAOYSA-N
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Description

N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide is a unique compound with potential applications across various scientific fields. Its structure, composed of a tetrahydroquinoline and thiophene carboxamide moiety, makes it an interesting subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide typically involves a multi-step process. It begins with the sulfonation of propane, followed by the cyclization to form the tetrahydroquinoline ring. The thiophene-2-carboxamide is then coupled to the tetrahydroquinoline moiety using standard amide bond formation techniques. Reactions are often conducted under inert atmospheres to prevent oxidation and at moderate temperatures to ensure optimal yields.

Industrial Production Methods

On an industrial scale, the preparation of this compound would likely involve automated processes to ensure precision and reproducibility. Large-scale reactors, advanced purification techniques, and stringent quality control measures would be employed to produce the compound in significant quantities while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide can undergo several chemical reactions, including:

  • Oxidation: This compound can be oxidized to form sulfonic acids and quinoline derivatives.

  • Reduction: It can be reduced to form corresponding amines and reduced thiophene derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the thiophene ring.

Common Reagents and Conditions

  • Oxidation: Use of strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Common reagents include halides, nitrates, and alkylating agents under varied conditions depending on the specific reaction.

Major Products Formed

  • Oxidation Products: Sulfonic acids, quinoline N-oxides.

  • Reduction Products: Amines, reduced thiophene derivatives.

  • Substitution Products: Varied derivatives depending on the substituents used in the reaction.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to various proteins or nucleic acids, influencing biochemical pathways.

Medicine

The medicinal potential of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide is under investigation. Its ability to modulate specific biological targets could lead to the development of new therapeutic agents for diseases where these targets are implicated.

Industry

Industrial applications might include its use as an intermediate in the synthesis of materials with unique properties, such as pharmaceuticals, agrochemicals, or specialty polymers.

Mechanism of Action

The compound's mechanism of action is determined by its ability to interact with specific molecular targets. This might involve binding to receptors or enzymes, altering their function. The pathways affected by these interactions could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Unique Features

What sets N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide apart is its combined tetrahydroquinoline and thiophene moieties. This unique combination provides distinct chemical and biological properties not seen in many similar compounds.

Similar Compounds

  • Quinoline Derivatives: Such as quinoline-2-carboxamides and quinoline-4-sulfonamides.

  • Thiophene Derivatives: Such as thiophene-2-carboxamides and thiophene-3-sulfonamides.

  • Tetrahydroquinoline Derivatives: Including 1,2,3,4-tetrahydroquinoline-6-sulfonamides.

These similar compounds may share some chemical properties but lack the specific structural features and combined functionalities of this compound. This makes the latter compound especially interesting for targeted research and applications.

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-2-11-24(21,22)19-9-3-5-13-12-14(7-8-15(13)19)18-17(20)16-6-4-10-23-16/h4,6-8,10,12H,2-3,5,9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVSTTIYXBKFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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